molecular formula C15H10Br2N2O2S B8503953 4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid

4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8503953
M. Wt: 442.1 g/mol
InChI Key: ULQNHDSIUMOMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid is a useful research compound. Its molecular formula is C15H10Br2N2O2S and its molecular weight is 442.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H10Br2N2O2S

Molecular Weight

442.1 g/mol

IUPAC Name

4-amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C15H10Br2N2O2S/c1-6-9(15(20)21)12(18)11-10(13(17)22-14(11)19-6)7-3-2-4-8(16)5-7/h2-5H,1H3,(H2,18,19)(H,20,21)

InChI Key

ULQNHDSIUMOMMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C(SC2=N1)Br)C3=CC(=CC=C3)Br)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate (Description 47) (2.566 g, 5.46 mmol) in DMSO (25 mL) was added aqueous NaOH (2M) (13.64 mL, 27.3 mmol). The mixture was then heated at 150° C. for 1 h. After cooling to RT, the solution was diluted with water (40 mL) and acidified (ca. pH 4-5) with formic acid. The aqueous layer was then extracted with ethyl acetate (50 mL×3), and the combined organic layers were dried and concentrated. Water (excess) was then added to the residue, and a white precipitate crashed-out. The solution was filtered and the precipitate was collected and left to dry overnight in the vacuum oven, to give the title compound (1.861 g). LCMS (A) m/z: 443 [M+1]+, Rt 1.10 min (acidic).
Name
ethyl 4-amino-2-bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate
Quantity
2.566 g
Type
reactant
Reaction Step One
Name
Quantity
13.64 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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